molecular formula C9H7NO B13038884 2,3-Dihydrobenzofuran-4-carbonitrile

2,3-Dihydrobenzofuran-4-carbonitrile

Cat. No.: B13038884
M. Wt: 145.16 g/mol
InChI Key: SUSGVLPXARATPO-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-carbonitrile (CAS# 76093-75-9) is a chemical building block with the molecular formula C9H7NO and a molecular weight of 145.158 g/mol . Its physical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 276.8±0°C at 760 mmHg . The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a key pharmacophore in the development of bioactive molecules . Researchers utilize this core structure as a versatile template for designing novel compounds, particularly in the synthesis of potential therapeutic agents. For instance, derivatives of 2,3-dihydrobenzofuran have been investigated as potent and selective agonists of the Cannabinoid Receptor 2 (CB2), a promising target for treating neuropathic pain without the psychoactive side effects associated with CB1 activation . Furthermore, this scaffold is recognized for its broad biological significance and has been explored in molecular docking and dynamics studies for its potential interaction with various fungal, bacterial, and viral proteins, suggesting its value in antimicrobial and antiviral research . The nitrile group at the 4-position offers a handle for further chemical modification, making this compound a valuable intermediate for constructing more complex, target-oriented molecules for pharmaceutical and chemical biology research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-carbonitrile

InChI

InChI=1S/C9H7NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3H,4-5H2

InChI Key

SUSGVLPXARATPO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)C#N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via 2-Phenyl Phenol Intermediate

A robust and industrially scalable method involves two main steps:

  • Step 1: Synthesis of 2-Phenyl Phenol

    • Reactants: Sodium phenolate and 2-chloroethanol
    • Catalysts: Copper chloride and ferric chloride mixed solid
    • Conditions: Reflux at 60–70 °C for 2–3 hours
    • Workup: Cooling, organic layer separation, washing with sodium hydroxide solution
    • Product: 2-Phenyl phenol intermediate
  • Step 2: Cyclization to 2,3-Dihydrobenzofuran

    • Reactants: 2-Phenyl phenol, zinc chloride, manganous chloride (catalysts)
    • Conditions: Reflux at 200–220 °C for 3–4 hours
    • Workup: Washing with sodium hydroxide solution, reduced pressure distillation to isolate fraction boiling at 88–90 °C
    • Product: 2,3-Dihydrobenzofuran

This method achieves high efficiency, reduced by-products, and economic benefits due to optimized catalysts and reaction parameters.

Step Reactants Catalysts Temperature (°C) Time (hours) Key Notes
1 Sodium phenolate + 2-chloroethanol CuCl2 + FeCl3 (4:1 mass ratio) 60–70 2–3 Reflux, organic layer washing
2 2-Phenyl phenol + ZnCl2 + MnCl2 ZnCl2, MnCl2 200–220 3–4 Reflux, distillation at 88–90 °C fraction

Variations in catalyst ratios and reaction times have been studied to optimize yields, e.g., CuCl2 to FeCl3 ratios from 3:1 to 5:1 and reflux times from 3 to 4 hours.

Azidation and Aminolysis Routes for Functionalized Derivatives

A more complex synthetic approach involves:

  • Bromination of 4-fluoro-3-methylphenol to bromomethyl benzofuran derivatives
  • Azidation to form azidomethyl intermediates, followed by catalytic hydrogenation to yield aminomethyl derivatives
  • Alternatively, aminolysis of bromomethyl intermediates followed by hydrogenation
  • Catalysts: Palladium on carbon or Raney nickel
  • Solvents: Methanol, ethanol, ethers, or chlorinated alkanes
  • Hydrogenation conditions: 0.2–3 MPa H2 pressure, 40–100 °C, 24–48 hours

This method is particularly useful for preparing substituted dihydrobenzofuran amines, which can be further functionalized.

Research Findings and Comparative Analysis

Preparation Method Advantages Limitations Typical Yield (%) Reference
Two-step phenol cyclization (CuCl2/FeCl3, ZnCl2/MnCl2) Scalable, cost-effective, optimized catalysts High temperature step (200 °C) 70–85
Fluorination + nitrile introduction Allows selective fluorination Multi-step, requires specialized reagents 60–75
Azidation/aminolysis + hydrogenation Enables functionalized derivatives Longer reaction times, sensitive conditions 50–70

Analytical Techniques for Product Verification

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzofuran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

2,3-Dihydrobenzofuran-4-carbonitrile serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of new materials, dyes, and pigments due to its reactive functional groups. The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, leading to a range of derivatives that expand its utility in synthetic chemistry .

Table 1: Common Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts carbonitrile to corresponding carboxylic acidPotassium permanganate
ReductionConverts carbonitrile to amine or alcohol derivativesSodium borohydride
Electrophilic SubstitutionSubstitutes at ortho and para positions on the benzofuran ringHalogens (Cl, Br), nitrating agents

Biology

The compound has been studied for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, in vitro studies have demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Derivatives

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
A1E. coli50 µg/mL
A2S. aureus25 µg/mL
A3P. aeruginosa75 µg/mL

Additionally, the compound's structure allows it to interact with various molecular targets within biological systems, potentially modulating enzyme activity and offering therapeutic benefits .

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its derivatives have shown promise in treating conditions such as cancer and infections due to their biological activity. Studies have highlighted the compound's ability to inhibit specific cancer cell lines and its potential role in developing new anti-cancer therapies .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of benzofuran derivatives derived from this compound against multiple bacterial strains. The results indicated that certain modifications enhanced antibacterial potency significantly compared to the parent compound .
  • Anticancer Activity : Research focusing on derivatives of this compound demonstrated cytotoxic effects against ovarian cancer cell lines. The findings suggest that structural modifications could optimize its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • Aromaticity vs. Saturation : The benzene ring in this compound provides aromatic stability, unlike 4-methyl-2,3-dihydrofuran, which is more volatile due to its fully aliphatic structure .
  • Functional Groups : The nitrile group in the target compound increases polarity and reactivity compared to methyl or hydroxyl groups in analogs, making it suitable for cross-coupling reactions or as a hydrogen bond acceptor in drug design .
  • Heteroatom Influence : The pyrido-benzothiazine derivative () contains sulfur and nitrogen, which may enhance binding to biological targets compared to the oxygen-dominated benzofuran system .

Physicochemical Properties

  • Solubility : The nitrile group in this compound improves water solubility relative to methyl-substituted dihydrofurans but reduces acidity compared to caffeic acid’s hydroxyl groups .
  • Stability : The fused aromatic system enhances thermal stability, contrasting with 4-methyl-2,3-dihydrofuran, which is prone to ring-opening reactions .

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